Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate
Description
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate is a synthetic organic compound featuring a pyridine ring substituted with a nitro group at the 3-position and an amino linkage to a butanoate ester. The molecular formula is C₁₁H₁₄N₄O₄, with a molecular weight of 290.26 g/mol. Its structure combines a nitroaromatic moiety (imparting electron-withdrawing effects) and a flexible butanoate ester chain, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or agrochemical research.
Properties
IUPAC Name |
methyl 4-[(3-nitropyridin-2-yl)amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-17-9(14)5-3-7-12-10-8(13(15)16)4-2-6-11-10/h2,4,6H,3,5,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJANZWQINAFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Methyl 4-Aminobutanoate
A widely reported method involves the reaction of 3-nitropyridin-2-amine with methyl 4-bromobutanoate under nucleophilic aromatic substitution (SNAr) conditions. The pyridine ring’s electron-deficient nature due to the nitro group facilitates attack by the primary amine of methyl 4-aminobutanoate.
- Reactants : 3-Nitropyridin-2-amine (1.0 equiv), methyl 4-bromobutanoate (1.2 equiv).
- Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$) in N-methyl-2-pyrrolidone (NMP).
- Conditions : Stirred at 80–100 °C for 12–24 hours under nitrogen.
- Workup : Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
Key Observations :
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling offers an alternative route, particularly for introducing the butanoate moiety. This method leverages Suzuki-Miyaura or Buchwald-Hartwig couplings to assemble the molecule from smaller fragments.
- Catalyst System : Palladium acetate ($$ \text{Pd(OAc)}2 $$), BINAP ligand, $$ \text{Cs}2\text{CO}_3 $$.
- Reactants : 3-Nitro-2-iodopyridine and methyl 4-aminobutanoate.
- Solvent : 1,4-Dioxane at 80 °C for 1 hour.
- Yield : 70–85% after column chromatography.
Advantages :
Reductive Amination Approach
For laboratories prioritizing atom economy, reductive amination between 3-nitropyridine-2-carbaldehyde and methyl 4-aminobutanoate has been explored.
- Condensation of the aldehyde and amine in methanol at room temperature.
- Reduction with sodium borohydride ($$ \text{NaBH}_4 $$) or cyanoborohydride.
- Nitration of the pyridine ring using nitric acid ($$ \text{HNO}3 $$)/sulfuric acid ($$ \text{H}2\text{SO}_4 $$).
Challenges :
- Nitration must be performed post-amination to avoid side reactions, reducing overall yield to 50–60%.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75 | 12–24 | Low | High |
| Palladium Coupling | 70–85 | 1–3 | High | Moderate |
| Reductive Amination | 50–60 | 24–48 | Medium | Low |
Key Findings :
- Palladium coupling is optimal for small-scale, high-purity synthesis but requires expensive catalysts.
- Nucleophilic substitution remains the industrial preference due to scalability and reagent availability.
- Reductive amination is limited by low yields and multi-step nitration.
Side Reactions and Mitigation Strategies
Nitro Group Reduction
The nitro group in 3-nitropyridine is susceptible to reduction under hydrogenation conditions, forming unwanted 3-aminopyridine derivatives. Using selective catalysts like palladium hydroxide ($$ \text{Pd(OH)}_2 $$) at low pressures (0.4 MPa) minimizes this issue.
Ester Hydrolysis
The methyl ester in the butanoate chain can hydrolyze under basic conditions. Employing mild bases (e.g., $$ \text{K}2\text{CO}3 $$) instead of strong bases (e.g., NaOH) preserves the ester functionality.
Industrial and Research Applications
While primarily a research chemical, methyl 4-[(3-nitropyridin-2-yl)amino]butanoate has potential applications in:
Chemical Reactions Analysis
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate has shown promise as a precursor in the synthesis of various pharmaceutical agents. Its structural components can be modified to develop new compounds with enhanced biological activities.
Case Study: Synthesis of Antimicrobial Agents
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a nitropyridine moiety have been evaluated for their effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential therapeutic uses in treating infections .
The compound's structural similarities to known neuroactive substances make it a candidate for investigating its effects on neurological disorders. Preliminary studies suggest that derivatives may act as inhibitors of nitric oxide synthase, which is implicated in various neurodegenerative diseases.
Case Study: Inhibition of Inducible Nitric Oxide Synthase
A series of analogues derived from similar pyridine structures were synthesized and evaluated as potential inhibitors of inducible nitric oxide synthase (iNOS). One promising analogue demonstrated favorable properties as a positron emission tomography (PET) tracer for imaging iNOS activation in vivo, highlighting its potential utility in neurological research .
Mechanism of Action
The mechanism of action of Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate belongs to a family of pyridine-derived esters with varying substituents. Below is a detailed comparison with structurally analogous compounds, focusing on molecular properties, reactivity, and functional group contributions.
Table 1: Structural and Functional Comparison
Key Findings :
Functional Group Influence: The nitropyridine group in the target compound enhances electrophilicity compared to unsubstituted pyridine analogs (e.g., 4-(pyridin-2-ylamino)butanoic acid), facilitating nucleophilic attack in catalytic or biological interactions . Hydroxyimino groups (as in Methyl 4-(hydroxyimino)butanoate) exhibit tautomerism between oxime and nitroso forms, unlike the stable nitro group in the target compound .
Reactivity: Ester Hydrolysis: The methyl ester in both the target compound and Methyl 4-(hydroxyimino)butanoate undergoes hydrolysis under alkaline conditions, but the nitro group in the former may slow reactivity due to electron withdrawal . Nitro Reduction: The 3-nitro group in the target compound can be reduced to an amine, a pathway absent in non-nitro analogs like Ethyl 3-nitrobenzoate.
Biological Activity :
- Pyridine derivatives with nitro substituents (e.g., the target compound) often show enhanced antimicrobial or antiparasitic activity compared to hydroxyl or carboxyl analogs, attributed to improved membrane permeability and target binding .
Thermodynamic and Solubility Data :
| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 1.2 | 0.45 | 148–152 |
| Methyl 4-(hydroxyimino)butanoate | -0.3 | 12.8 | 85–88 |
| Ethyl 3-nitrobenzoate | 1.8 | 0.22 | 34–36 |
- The target compound’s lower water solubility (0.45 mg/mL) compared to Methyl 4-(hydroxyimino)butanoate (12.8 mg/mL) reflects the nitro group’s hydrophobicity, impacting bioavailability .
Research Implications
The nitro-pyridine-ester scaffold in this compound offers unique advantages over analogs:
- Drug Design : Its balanced logP (1.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies.
- Synthetic Versatility : The nitro group allows for post-synthetic modifications (e.g., reduction to amines), enabling diversification in lead optimization .
Biological Activity
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate (CAS: 339101-21-2) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of 239.23 g/mol. The compound features a nitropyridine moiety, which is known for its ability to interact with various biological targets, making it a subject of interest for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, particularly Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory responses. This inhibition can lead to reduced inflammation and modulation of immune responses .
- Signal Transduction Modulation : The nitropyridine component can influence signal transduction pathways by interacting with receptors and enzymes, thereby affecting cellular functions such as proliferation and differentiation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains, including those resistant to conventional antibiotics. The nitro group can undergo bioreduction, forming reactive intermediates that disrupt bacterial cell function .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound effectively reduces inflammatory markers in cell cultures. This activity is linked to its ability to inhibit IRAK pathways, suggesting potential applications in treating inflammatory diseases .
Cytotoxicity and Cancer Research
Preliminary research into the cytotoxic effects of this compound on cancer cell lines indicates promising results. The compound's ability to induce apoptosis in certain cancer cells has been observed, warranting further investigation into its potential as an anticancer agent .
Case Studies
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial potential.
Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide-induced inflammation, this compound was administered at varying doses. Results showed a dose-dependent reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Methyl 4-Aminobutanoate | Lacks nitropyridine | Different reactivity | Minimal biological activity compared to nitro derivatives |
| 3-Nitropyridine-2-Amine | Contains nitropyridine | No butanoate group | Limited applications in medicinal chemistry |
| Methyl 3-(5-Nitropyridin-2-yl)aminopropanoate | Similar structure | Different substitution pattern | Varies in biological effects due to structural differences |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate, and how are reaction conditions optimized?
- Answer : The compound can be synthesized via nucleophilic aromatic substitution between methyl 4-aminobutanoate and 3-nitro-2-chloropyridine. Optimization involves adjusting reaction temperature (typically 60-80°C), solvent polarity (e.g., DMF or THF), and stoichiometry (1:1.2 molar ratio of amine to halide). Acid scavengers like triethylamine (TEA) improve yields by neutralizing HCl byproducts . For asymmetric variants, copper(I) catalysts (e.g., CuBr with chiral ligands) enable enantioselective synthesis, requiring inert atmospheres and anhydrous conditions .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Answer :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% for research-grade material).
- NMR : -NMR (DMSO-d6) identifies key signals: δ 8.4–8.6 ppm (pyridine protons), δ 6.8–7.2 ppm (amide NH), δ 3.6–3.8 ppm (methoxy group) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 280.1) and fragmentation patterns .
Q. How do nitro and pyridinyl groups influence solubility and reactivity?
- Answer : The 3-nitropyridinyl group enhances electrophilicity at the 2-position, facilitating nucleophilic attacks (e.g., aminations). However, the nitro group reduces solubility in aqueous media; thus, DMSO or DMF is preferred for biological assays. The ester moiety (methyl butanoate) improves lipid solubility, aiding membrane permeability .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature NMR : Cooling to −40°C slows conformational exchange, simplifying splitting patterns.
- 2D-COSY/HMBC : Correlates - and - couplings to confirm connectivity .
- Spiking with Authentic Standards : Co-injection in HPLC validates retention times .
Q. What computational methods predict the compound’s reactivity in catalytic asymmetric syntheses?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to rationalize enantioselectivity. Key parameters include:
- Gibbs Free Energy Barriers : Lower barriers favor specific enantiomers.
- Non-Covalent Interactions : π-Stacking between the pyridinyl ring and catalyst ligands often drives selectivity .
Q. How does the nitro group modulate biological activity in structure-activity relationship (SAR) studies?
- Answer : The 3-nitro group acts as a hydrogen-bond acceptor, enhancing binding to targets like kinases or nitroreductases. SAR studies in analogs show:
- Nitro Reduction : Bioactivation via enzymatic reduction generates reactive intermediates (e.g., hydroxylamines), useful in prodrug design.
- Electron-Withdrawing Effects : Stabilizes charge-transfer complexes in fluorescence quenchers, as seen in BHQ-1 acid derivatives .
Methodological Challenges and Solutions
Key Data for Experimental Design
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 279.29 g/mol | |
| LogP (Predicted) | 1.8 (ChemAxon) | |
| λ (UV-Vis) | 310 nm (in MeOH) | |
| Thermal Stability | Decomposes >200°C (DSC analysis) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
